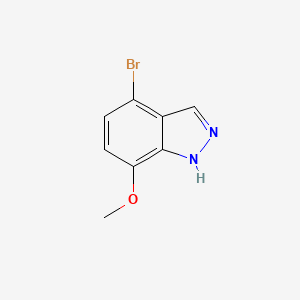

4-Bromo-7-methoxy-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKUFDVMQXXDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733115 | |

| Record name | 4-Bromo-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938062-01-2 | |

| Record name | 4-Bromo-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry. pharmablock.comresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of drugs for various diseases. Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and anti-HIV properties. nih.govtandfonline.com

One of the key advantages of the indazole scaffold is its role as a bioisostere for other common chemical groups, such as phenols and indoles. pharmablock.com A bioisostere is a chemical substituent that can be interchanged with another, producing a new compound with similar biological properties. This strategy is often employed by medicinal chemists to improve a drug candidate's metabolic stability, potency, or selectivity. For instance, replacing a phenol (B47542) group with an indazole can make the molecule less susceptible to metabolic breakdown in the body. pharmablock.com Furthermore, the indazole structure, with its hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, can offer improved binding affinity to target proteins compared to indole (B1671886). pharmablock.com This has made the indazole scaffold particularly prominent in the development of protein kinase inhibitors, a major class of cancer therapeutics. pharmablock.comrsc.org

Historical Context of Indazole Chemistry and Its Therapeutic Relevance

The history of indazole chemistry dates back to 1883, when the renowned chemist Emil Fischer first described the synthesis of a compound he named "indazolone". researchgate.netresearchgate.net This pioneering work laid the groundwork for future investigations into this novel heterocyclic system. researchgate.net For many years, indazoles remained primarily of academic interest.

The therapeutic potential of indazole derivatives began to be realized in the mid-20th century. A significant milestone was the marketing of Benzydamine in 1966. researchgate.net This indazole-containing compound is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, used for treating inflammatory conditions of the mouth and throat. wikipedia.org

Since then, the interest in indazole-based therapeutic agents has grown exponentially. nih.govresearchgate.net The versatility of the indazole scaffold has been exploited to develop a range of marketed drugs targeting various diseases. researchgate.netresearchgate.net Notable examples include:

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. rsc.org

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used for the treatment of advanced renal cell carcinoma. rsc.orgresearchgate.net

Entrectinib: A kinase inhibitor for the treatment of tumors that have a specific genetic alteration. researchgate.net

Granisetron: A serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy. researchgate.net

The successful development and clinical application of these drugs have solidified the indazole scaffold's reputation as a clinically significant pharmacophore. researchgate.net

Research Rationale for Investigating Substituted Indazole Derivatives

The exploration of substituted indazole derivatives is driven by the continuous need for new and improved therapeutic agents. tandfonline.com While the core indazole structure provides a solid foundation, the attachment of different chemical groups at various positions on the ring system can dramatically alter a molecule's biological activity, selectivity, and pharmacokinetic properties. tandfonline.com

The primary rationale for investigating these derivatives includes:

Discovery of New Lead Compounds: By systematically modifying the substitution pattern on the indazole ring, researchers can generate large libraries of novel compounds. These libraries can then be screened against a multitude of biological targets to identify "lead compounds" with promising therapeutic potential for further development. tandfonline.com

Enhancing Potency and Selectivity: Strategic substitutions can optimize the interaction of the indazole derivative with its biological target. This can lead to increased potency, meaning a smaller amount of the drug is needed to elicit the desired effect. It can also improve selectivity, reducing off-target effects and potential side effects. tandfonline.com

Improving Drug-like Properties: Medicinal chemists often modify a lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties. Substitutions can influence factors like solubility, lipophilicity, and metabolic stability, which are crucial for a compound's effectiveness as a drug. pharmablock.com

Exploring New Therapeutic Applications: The versatility of the indazole scaffold allows for its application in a wide range of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases. nih.govtandfonline.com Research into new derivatives continues to uncover novel therapeutic possibilities. tandfonline.com

Specific Research Focus on 4 Bromo 7 Methoxy 1h Indazole

Conventional Synthetic Routes to the Indazole Core

The construction of the indazole ring system can be achieved through several classical and modern synthetic transformations. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from appropriately substituted aniline (B41778) or phenylhydrazine (B124118) precursors.

Fischer Indole (B1671886) Synthesis Adaptations for Indazole Construction

While traditionally a method for synthesizing indoles, the Fischer indole synthesis can be adapted for the construction of the indazole core. acs.orgdrugfuture.com This reaction typically involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone. drugfuture.com The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a aub.edu.lbaub.edu.lb-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indazole ring. drugfuture.com

The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as boron trifluoride (BF₃). drugfuture.com For instance, the synthesis of 7-methoxy-1H-indazole can be achieved by cyclizing a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. acs.org

A notable variation is the Borsche-Drechsel cyclization, which involves the acid-catalyzed rearrangement of a cyclohexanone (B45756) arylhydrazone to a tetrahydrocarbazole. drugfuture.comwikipedia.org While primarily used for carbazoles, the underlying principles of hydrazone formation and acid-catalyzed cyclization are relevant to indazole synthesis.

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions represent a versatile approach to the indazole core, often involving the reaction of a hydrazine (B178648) derivative with a suitably functionalized aromatic precursor. These reactions can be catalyzed by various reagents to facilitate the ring closure.

One such method involves the reaction of 3-aminoindazoles with carbonyl compounds. smolecule.com For example, trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives have been synthesized through the simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. smolecule.com Another example is the reaction of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation over a palladium on carbon (Pd/C) catalyst, to yield 1H-indazole.

The Davis-Beirut reaction is a more recent development that provides access to 2H-indazoles through an N,N-bond forming heterocyclization under either acidic or basic conditions. acs.orgwikipedia.orgnih.gov This reaction is advantageous due to the use of inexpensive starting materials and the avoidance of toxic metals. wikipedia.org The reaction proceeds via a nitroso imine or nitroso benzaldehyde (B42025) intermediate generated in situ. acs.orgnih.gov

Condensation Reactions for Indazole Derivative Formation

Condensation reactions are widely employed for the synthesis of various indazole derivatives. A new series of pyrimido[1,2-b]indazoles bearing indolenine moieties has been synthesized through a simple condensation reaction with high yields. This method demonstrates good functional group compatibility and facile operation.

Another approach involves the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which has been developed as a practical synthesis of indazoles. researchgate.net Utilizing the methyloxime derivatives of benzaldehydes effectively eliminates a competitive Wolf-Kishner reduction. researchgate.net Furthermore, gadolinium(III) chloride (GdCl₃) has been shown to catalyze the Grieco condensation for the synthesis of novel pyrimidine (B1678525) and annulated pyrimidine fused indazole derivatives in a single pot under mild conditions. aub.edu.lb

Targeted Synthesis of this compound

One potential strategy involves the initial synthesis of 7-methoxy-1H-indazole, followed by regioselective bromination at the C4 position. The synthesis of 7-methoxy-1H-indazole can be accomplished starting from 2-methoxy-6-methylaniline. acs.org This starting material can be converted to the corresponding diazonium salt, which is then subjected to a cyclization reaction to form the indazole ring.

Bromination Strategies for Position 4

The introduction of a bromine atom at the C4 position of the 7-methoxy-1H-indazole core is a key challenge due to the potential for substitution at other positions. The directing effects of the existing methoxy group and the pyrazole ring will influence the regioselectivity of the bromination reaction.

Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. Reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) can be employed. nih.gov The reaction conditions, including the choice of solvent and the use of a catalyst, can significantly impact the outcome. For instance, a study on the regioselective C7 bromination of 4-substituted 1H-indazoles utilized NBS in DMF at 80 °C. nih.gov While this addresses the opposite substitution pattern, it highlights that thermal conditions and a suitable brominating agent can achieve regioselectivity.

A potential synthetic route to a related compound, 4-bromo-5-methyl-1H-indazole, involves the reaction of a lithiated intermediate with dimethylformamide, followed by reaction with methoxylamine hydrochloride and subsequent ring closure with hydrazine hydrate (B1144303). google.com This suggests that a directed ortho-metalation approach on a suitable precursor could be a viable strategy for introducing functionality at the C4 position.

| Parameter | Condition | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Temperature | 80 °C | nih.gov |

| Note | This was for C7 bromination of a 4-substituted indazole. | nih.gov |

Introduction of the Methoxy Group at Position 7

Alternatively, the synthesis could commence with a pre-functionalized benzene ring where the bromo and a precursor to the methoxy group are already in place. For example, starting with a suitably substituted aniline, such as 2-amino-3-bromo-6-methoxytoluene, one could envision a diazotization followed by cyclization to form the indazole ring.

Another strategy involves the synthesis of 4-bromo-7-hydroxy-1H-indazole, followed by methylation to introduce the methoxy group. The synthesis of 4-hydroxy indole and indazole compounds has been described, and these methods could potentially be adapted. google.com The subsequent methylation of the hydroxyl group at C7 could be achieved using standard methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

A synthetic pathway to 7-methoxy-1H-indazole-3-carboxylic acid has been documented, which is an intermediate in the synthesis of 7-Hydroxy Granisetron. wikipedia.org This highlights that methoxy-substituted indazoles are accessible synthetic targets.

| Starting Material | Target Intermediate | Key Transformation | Reference |

| 2-methoxy-6-methylaniline | 7-methoxy-1H-indazole | Diazotization and cyclization | acs.org |

| 4-bromo-7-hydroxy-1H-indazole | This compound | Methylation | google.com |

Sequential Functionalization and Ring Closure

The synthesis of substituted indazoles, including this compound, often relies on a strategy of sequential functionalization of an aromatic precursor followed by a ring-closing reaction to form the bicyclic indazole core. This approach allows for the precise installation of substituents at desired positions.

A common strategy involves starting with a substituted aniline. For instance, the synthesis of a related compound, 4-bromo-5-methyl-1H-indazole, begins with the reaction of a corresponding aniline derivative with lithium diisopropylamide to generate a lithium reagent. This is followed by a reaction with dimethylformamide. The subsequent reaction with methoxylamine hydrochloride and potassium carbonate, and finally ring closure with hydrazine hydrate, yields the desired indazole. google.com This multi-step sequence highlights the principle of building complexity through a series of controlled chemical transformations.

Another example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir. mdpi.com An initial approach involved the formation of the 3-aminoindazole ring followed by bromination. However, this led to the undesired regioisomer as the major product. mdpi.com A more successful route involved the regioselective bromination of 2,6-dichlorobenzonitrile, followed by heterocycle formation with hydrazine. mdpi.com This demonstrates the critical importance of the order of functionalization steps to achieve the desired substitution pattern. The cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate was optimized by screening various solvents, with aprotic polar solvents like NMP and DMSO providing smooth reaction under mild conditions. mdpi.com

Advanced and Catalytic Synthetic Approaches for Indazoles

Modern organic synthesis has seen a shift towards more efficient and atom-economical methods, with a strong emphasis on catalytic processes. The synthesis of indazoles has greatly benefited from these advancements, which often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed C-H Amination Reactions

Palladium-catalyzed C-H amination has emerged as a powerful tool for the construction of N-heterocycles, including indazoles. This method circumvents the need for pre-functionalized starting materials, such as haloarenes, by directly forming a C-N bond through the activation of a C-H bond. jst.go.jp

One approach involves the intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones. nih.gov The use of a catalytic system comprising Pd(OAc)₂, Cu(OAc)₂, and a silver salt, such as AgOCOCF₃, has been shown to effectively promote the cyclization to form 3-substituted indazoles. jst.go.jpnih.gov This method is particularly effective for substrates bearing electron-donating groups, like a methoxy group, on the benzene ring. nih.gov

Another strategy utilizes the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to produce 2-aryl-2H-indazoles. organic-chemistry.org This reaction demonstrates good tolerance for a range of electron-donating and electron-withdrawing substituents. organic-chemistry.org

Copper-Mediated N-N Bond Formation Methodologies

Copper-catalyzed reactions have become a cornerstone for the formation of N-N bonds, a key step in many indazole syntheses. These methods often provide a direct and efficient route to the indazole core.

A notable example is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. organic-chemistry.org This method, which utilizes CuI as the catalyst and TMEDA as the ligand in DMSO, facilitates sequential C-N and N-N bond formation and demonstrates a broad substrate scope. organic-chemistry.org A similar approach using copper(I) oxide nanoparticles in polyethylene (B3416737) glycol has also been reported. organic-chemistry.org

Furthermore, a two-step protocol involving the addition of an organometallic reagent to a 2-amino nitrile to form an imine, followed by a copper(II) acetate-catalyzed oxidative N-N bond formation, provides access to 1H-indazoles. thieme-connect.comthieme-connect.com This method is advantageous as it allows for the use of a wide variety of primary amines as the N1 component. thieme-connect.comthieme-connect.com Copper-catalyzed intramolecular amination has also been developed to synthesize a wide variety of multi-substituted 2H-indazoles and 1H-pyrazoles from accessible starting materials under mild conditions. rsc.org

| Catalyst | Starting Materials | Product | Key Features |

| CuI/TMEDA | 2-Bromobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | One-pot, three-component reaction; sequential C-N and N-N bond formation. organic-chemistry.org |

| Cu(OAc)₂ | 2-Amino nitriles and organometallic reagents | 1H-Indazoles | Two-step protocol; allows for diverse N1-substituents. thieme-connect.comthieme-connect.com |

| Cu(I) oxide nanoparticles | 2-Halobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | Ligand-free conditions in a green solvent. organic-chemistry.org |

Metal-Free Cyclization Processes

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. Several metal-free approaches to indazole synthesis have been reported.

One such method involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds without a metal catalyst to afford indazoles in good yields. organic-chemistry.org This reaction is operationally simple and tolerant of various functional groups. organic-chemistry.org

Electrochemical methods also offer a green and efficient alternative for indazole synthesis. An electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling reaction has been described for the synthesis of 1H-indazoles at room temperature. rsc.org This transition-metal-free cyclization uses ammonia as the nitrogen source and has a broad substrate scope. rsc.org Another electrochemical strategy involves the intramolecular cyclization of specific precursors in an undivided cell with platinum electrodes, providing good to excellent yields of 1H-indazoles under metal-free conditions. nih.gov

Photochemical methods have also been developed. For instance, under visible-light irradiation, 2-((aryl/alkyl/H)ethynyl))aryltriazenes react with arylsulfinic acids to produce 3-functionalized 2H-indazoles without the need for an external photocatalyst. nih.gov

Regioselective Synthesis Techniques

The control of regioselectivity is a crucial aspect of indazole synthesis, as the position of substituents can significantly impact the biological activity of the resulting compounds. The N-alkylation of the indazole ring, for instance, can occur at either the N-1 or N-2 position, leading to regioisomers that can be challenging to separate. beilstein-journals.org

Several strategies have been developed to achieve regioselective N-alkylation. The choice of base and solvent can have a significant influence on the N-1/N-2 ratio. beilstein-journals.org For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation for a variety of substituted indazoles. beilstein-journals.org Conversely, the presence of certain substituents on the indazole ring, such as a nitro or carboxylate group at the C-7 position, can direct the alkylation to the N-2 position with high selectivity. beilstein-journals.org

Regioselective synthesis can also be achieved prior to the formation of the indazole ring. The use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can lead to the regioselective formation of N-1 substituted indazoles. beilstein-journals.org Another approach involves a one-pot condensation of ortho-nitrobenzaldehydes with amines, followed by a reductive cyclization promoted by tri-n-butylphosphine to afford substituted 2H-indazoles. organic-chemistry.org This method is mild and efficient, and it allows for the selective formation of N2-alkyl indazoles when aliphatic amines are used. organic-chemistry.org

| Method | Reagents/Conditions | Regioselectivity |

| N-Alkylation | NaH in THF | Favors N-1 alkylation. beilstein-journals.org |

| N-Alkylation with C-7 substituents | C-7 NO₂ or CO₂Me substituted indazoles | Excellent N-2 regioselectivity. beilstein-journals.org |

| Cyclization | o-Nitrobenzaldehydes, amines, tri-n-butylphosphine | Selective formation of 2H-indazoles. organic-chemistry.org |

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Diverse Substitutions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable tools for introducing a wide range of substituents onto the indazole scaffold. This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate.

The Suzuki coupling has been successfully applied to bromoindazoles to introduce aryl and heteroaryl groups. For example, the cross-coupling of 5-bromoindazoles with various boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like K₂CO₃, proceeds in good yields. mdpi.comnih.gov This methodology allows for the facile production of indazole-based heteroaryl compounds. mdpi.com

Microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles with various boronic acids has also been reported, offering a rapid and efficient method for the synthesis of 3-substituted indazoles. ingentaconnect.comresearchgate.netepa.gov The use of Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a mixture of solvents under microwave irradiation has proven to be effective. ingentaconnect.com

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds and has been used to synthesize a variety of indazole derivatives with potential biological activity. rsc.org The reaction typically involves a Pd(0)/Pd(II) catalytic cycle and is highly efficient for the synthesis of novel indazole compounds. rsc.org

| Indazole Substrate | Coupling Partner | Catalyst System | Product |

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid, 2-thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Pyrrolyl and thiophenyl indazoles. mdpi.comnih.gov |

| 3-Bromoindazoles (free NH) | Various boronic acids | Pd(PPh₃)₄, Cs₂CO₃ (microwave) | 3-Aryl/heteroaryl-indazoles. ingentaconnect.comresearchgate.netepa.gov |

| Bromo-indazole carboxamides | Various organoboronic acids | PdCl₂(dppf)·(DCM), K₂CO₃ | N-aryl-indazole-carboxamides. rsc.org |

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence yield, purity, and reaction time include the choice of solvent, the catalyst system, and the design of associated ligands. Research into these areas aims to enhance process efficiency, reduce costs, and provide access to a wider range of structurally diverse indazole derivatives.

The selection of a solvent is critical in the synthesis of substituted indazoles, as it can profoundly affect reaction rates, yields, and even the regioselectivity of certain transformations. The solvent's polarity, aprotic or protic nature, and boiling point are all crucial factors.

In the synthesis of 7-methoxy-1H-indazole analogues, polar aprotic solvents are frequently employed. For instance, in metal-catalyzed coupling reactions like the Sonogashira coupling, which can be a step in the synthesis of precursors to this compound, solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are commonly used. DMF is also noted for its ability to stabilize transition states in nucleophilic aromatic substitution (SNAr) reactions involving halogenated indazoles. The cyclization step to form the indazole ring from an appropriate precursor can be induced using a strong base in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP).

The optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, heavily relies on the choice of solvent. A study on the C7-arylation of 4-substituted-7-bromo-1H-indazoles systematically investigated the effect of different solvents on the reaction yield. nih.gov Using N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide as the substrate and (4-methoxyphenyl)boronic acid as the coupling partner, various solvents were tested under specific catalytic conditions. nih.gov The results demonstrated that a mixture of toluene (B28343) and water provided the optimal outcome in this specific system. nih.gov

The following table summarizes the effect of different solvents on the yield of a Suzuki-Miyaura cross-coupling reaction for a 7-bromo-1H-indazole derivative. nih.gov

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield Reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid using Pd(dppf)Cl₂ as catalyst and K₂CO₃ as base at 110 °C for 12 hours. nih.gov

| Entry | Solvent | Yield (%) |

| 1 | Toluene/H₂O (4:1) | 82 |

| 2 | Dioxane/H₂O (4:1) | 75 |

| 3 | DMF | 65 |

| 4 | Acetonitrile | 55 |

This table was generated based on data described in the cited research article. nih.gov

The data clearly indicates that the solvent system has a significant impact on the efficiency of the cross-coupling reaction, with the biphasic toluene/water system proving most effective for this particular transformation. nih.gov

The functionalization of the indazole core, particularly through carbon-carbon and carbon-heteroatom bond formation, is dominated by transition metal-catalyzed cross-coupling reactions. The choice of the metal catalyst and the associated ligands is paramount for achieving high efficiency, selectivity, and functional group tolerance.

Palladium-based catalysts are the most widely used for synthesizing and functionalizing bromo-substituted indazoles. For Suzuki-Miyaura reactions involving 7-bromo-1H-indazoles, various palladium catalysts have been explored. nih.gov A screening of catalysts for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid revealed that Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) gave a superior yield compared to Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). nih.gov This highlights the crucial role of the ligand (dppf vs. PPh₃) in stabilizing the catalytic species and facilitating the reaction steps.

Ligand design plays a pivotal role in modulating the reactivity and selectivity of the metal center. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of palladium-catalyzed couplings. For example, bulky ligands like XPhos are known to favor cross-coupling at sterically accessible sites on the indazole ring. In some cases, specific catalyst systems are required for challenging transformations. The benzannulation reaction of 4-bromo pyrazoles to form indazoles has been shown to proceed in high yields using a catalytic system composed of Pd(OAc)₂ (palladium(II) acetate) and the bulky, electron-rich phosphine ligand P(tBu)₃ (tri-tert-butylphosphine). nih.gov

Copper-based catalysts are also utilized, particularly for Ullmann-type reactions. researchgate.net These reactions can be optimized by screening various ligands, with diamine-based ligands such as (1R,2R)-cyclohexane-1,2-diamine often proving effective in facilitating N-arylation reactions. researchgate.net

Recent advances in ligand design have focused on creating scaffolds that can be fine-tuned electronically. One innovative approach involves the synthesis of an indazole phosphine ligand that is directly bound to phosphorus. acs.org This design allows for the facile introduction of a positive charge through the methylation of the indazole backbone, enabling a direct assessment of the electronic effects on the catalytic activity of the resulting gold(I) complex. acs.org

The following table presents a summary of various catalyst systems and ligands used in the synthesis and functionalization of indazole analogues.

Table 2: Catalyst Systems and Ligands in Indazole Synthesis

| Reaction Type | Substrate Type | Catalyst | Ligand | Solvent | Reference |

| Suzuki-Miyaura | 7-Bromo-1H-indazole | Pd(dppf)Cl₂ | dppf | Toluene/H₂O | nih.gov |

| Suzuki-Miyaura | 7-Bromo-1H-indazole | Pd(PPh₃)₄ | PPh₃ | Toluene/H₂O | nih.gov |

| Sonogashira | Iodinated Aniline | Pd(PPh₃)₄ / CuI | PPh₃ | THF or DMF | |

| Benzannulation | 4-Bromo pyrazole | Pd(OAc)₂ | P(tBu)₃ | Not specified | nih.gov |

| N-Arylation | 1H-Indazole | CuI | (1R,2R)-cyclohexane-1,2-diamine | 1,4-Dioxane | researchgate.net |

This table was generated based on data described in the cited research articles.

These examples underscore the importance of a tailored approach to selecting catalyst systems and ligands to optimize the synthesis of specific indazole targets like this compound.

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

The indazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution (EAS). However, the regiochemical outcome is dictated by the electronic and steric effects of the existing substituents—the electron-donating 7-methoxy group and the electron-withdrawing but ortho-, para-directing 4-bromo group. The methoxy group strongly activates the ring, primarily directing incoming electrophiles to its ortho (C6) and para (C5) positions. The bromine at C4 deactivates the ring slightly but also directs to its ortho (C3 and C5) and para positions.

Common electrophilic substitution reactions for indazoles include nitration and halogenation. ambeed.comresearchgate.net

Nitration: The nitration of indazoles typically occurs at positions 3, 5, or 7, depending on the substituents present. chim.itcolab.wsnih.gov For this compound, the powerful directing effect of the 7-methoxy group would likely favor substitution at the C6 position. However, steric hindrance from the adjacent methoxy group might also allow for substitution at the C5 position. Nitration is commonly achieved using reagents like nitric acid in sulfuric acid. For instance, the nitration of 6-methyl-1H-indazole yields the 5-nitro derivative, demonstrating the directing effect of an activating group.

Halogenation: Further halogenation of bromoindazoles is a feasible transformation. ambeed.com Reagents such as N-bromosuccinimide (NBS) or molecular bromine can be used. nih.gov In the case of this compound, the C6 position is the most likely site for further bromination due to activation by the 7-methoxy group. Photocatalytic methods have also emerged for the efficient bromination of indazoles at the C3 position. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-7-methoxy-6-nitro-1H-indazole | Strong directing effect of the C7-methoxy group to the ortho C6 position. |

| Bromination | NBS or Br₂ | 4,6-Dibromo-7-methoxy-1H-indazole | Strong activation and directing effect of the C7-methoxy group to the C6 position. |

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C4 position serves as an excellent handle for introducing a wide variety of functional groups via nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. The C4-bromo atom of the indazole can be coupled with a range of aryl- or heteroaryl-boronic acids or esters to generate 4-aryl-7-methoxy-1H-indazole derivatives. nih.govrsc.orgias.ac.in These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water. nih.govrsc.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C4 position and a terminal alkyne. It is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., PdCl₂(PPh₃)₂, CuI) in the presence of a base like triethylamine. nih.govthieme-connect.de This method is valuable for synthesizing alkynylated indazoles, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. The this compound can react with various primary or secondary amines to yield 4-amino-7-methoxy-1H-indazole derivatives. smolecule.commdpi.com The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos), and a base. smolecule.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Aryl-7-methoxy-1H-indazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-7-methoxy-1H-indazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 4-(Dialkylamino)-7-methoxy-1H-indazole |

Oxidation Reactions of the Methoxy Group and Indazole System

The this compound scaffold possesses sites that are susceptible to oxidation under specific conditions.

Oxidation of the Methoxy Group: The methoxy group can undergo oxidative O-demethylation to yield the corresponding phenol (B47542), 4-bromo-1H-indazol-7-ol. Reagents commonly used for this transformation include strong Lewis acids like boron tribromide (BBr₃). This conversion is valuable as it unmasks a hydroxyl group, which can be used for further functionalization. In some cases, oxidation can lead to the formation of quinones, although this is more common for indazoles with multiple hydroxyl or methoxy substituents.

Oxidation of the Indazole Ring: The nitrogen atoms of the indazole ring can be oxidized. For instance, treatment with a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of indazole N-oxides. ambeed.com The regioselectivity of N-oxidation (N1 vs. N2) would depend on the electronic environment and potential N-substituents.

Reduction Reactions of the Indazole Ring and Other Functional Groups

Reduction reactions offer another avenue for modifying the this compound core.

Reduction of the Indazole Ring: The pyrazole portion of the indazole ring can be reduced to form the corresponding indoline (B122111) derivatives. Catalytic hydrogenation, using hydrogen gas over a metal catalyst like palladium on carbon (Pd/C), is a common method for this transformation. This reaction converts the aromatic heterocycle into a saturated or partially saturated system, which can significantly alter the molecule's three-dimensional structure and biological activity.

Reduction of the Bromine Atom: The carbon-bromine bond can be cleaved under certain reductive conditions. This debromination can be achieved via catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. ambeed.com This reaction would yield 7-methoxy-1H-indazole.

Metalation and Lithiation Studies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca The methoxy group is a well-known directing group for lithiation.

In this compound, the 7-methoxy group can direct a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C6 position. mobt3ath.com The resulting aryllithium intermediate is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides), allowing for the introduction of a wide range of substituents specifically at the C6 position. The presence of the N-H proton on the indazole ring means that at least two equivalents of the strong base would be required, first to deprotonate the nitrogen and then to effect the ortho-lithiation. The bromine at C4 might also influence the reaction, potentially undergoing lithium-halogen exchange, although this is generally slower than proton abstraction directed by a methoxy group.

Table 3: Directed ortho-Metalation and Subsequent Electrophilic Quench

| Step 1: Lithiation Reagent | Step 2: Electrophile (E⁺) | Product |

| 2.2 eq. n-BuLi / THF, -78 °C | DMF (Dimethylformamide) | 4-Bromo-6-formyl-7-methoxy-1H-indazole |

| 2.2 eq. n-BuLi / THF, -78 °C | CO₂ | This compound-6-carboxylic acid |

| 2.2 eq. n-BuLi / THF, -78 °C | I₂ | 4-Bromo-6-iodo-7-methoxy-1H-indazole |

Functional Group Interconversions at Various Positions

Beyond the primary reactions, various functional groups on the indazole scaffold can be interconverted to create diverse analogues.

At the C4-Position: As discussed in section 3.2, the bromine atom is readily converted into various aryl, alkynyl, and amino groups via cross-coupling reactions.

At the C7-Position: The methoxy group can be converted to a hydroxyl group via O-demethylation (see section 3.3). This phenol can then be further derivatized, for example, by O-alkylation or O-acylation to form new ethers or esters.

At the N1-Position: The N-H proton of the indazole is acidic and can be deprotonated with a base and subsequently reacted with electrophiles. This allows for N-alkylation or N-acylation, which is often used to protect the indazole nitrogen or to introduce specific substituents that can modulate the molecule's properties. ambeed.com

Intramolecular and Intermolecular Cyclization Potential

The functional groups on the this compound skeleton can be strategically chosen to participate in cyclization reactions, leading to the formation of more complex, fused heterocyclic systems.

Intramolecular Cyclization: If a side chain with a suitable reactive group is installed, for example at the C4 or C5 position (via cross-coupling), intramolecular cyclization can occur. For instance, an Ullmann-type intramolecular coupling could be envisioned if an amine or alcohol is present on a substituent attached to the C4 position, which could then cyclize onto the N1 position of the indazole. thieme-connect.com Similarly, a Sonogashira product with a terminal hydroxyl group on the alkyne chain could undergo cyclization to form a furan-fused indazole.

Intermolecular Cyclization: this compound can act as a component in intermolecular cyclization reactions. For example, after conversion of the bromine to a boronic acid, it could participate as the diene component in a Diels-Alder type reaction if appropriately activated. More commonly, derivatives such as 3-aminoindazoles (which can be synthesized from related precursors) are used in condensation reactions with dicarbonyl compounds to build new heterocyclic rings. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the chemical environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the aromatic ring, the methoxy group, and the indazole N-H proton.

The key expected signals are:

N-H Proton: A broad singlet, typically appearing far downfield (δ > 10 ppm), corresponding to the acidic proton on the pyrazole ring. Its broadness is due to quadrupole coupling and chemical exchange.

Aromatic Protons: The benzene portion of the indazole ring contains two protons. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. They would appear as doublets due to coupling with each other.

C3-H Proton: A singlet corresponding to the proton at the C3 position of the pyrazole ring.

Methoxy Protons: A sharp singlet, integrating to three protons, located in the upfield region (typically δ 3.8-4.0 ppm), characteristic of an OCH₃ group.

The precise chemical shifts and coupling constants allow for the unambiguous assignment of each proton to its position on the indazole scaffold.

Interactive Table: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N1-H | > 10 | Broad Singlet | Exchangeable with D₂O |

| H-3 | ~8.0 | Singlet / Doublet | May show small long-range coupling |

| H-5 | ~7.0 - 7.4 | Doublet | Aromatic region, coupled to H-6 |

| H-6 | ~6.8 - 7.2 | Doublet | Aromatic region, coupled to H-5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. For this compound, eight distinct signals are expected.

Key expected resonances include:

Aromatic and Heterocyclic Carbons: Six signals for the carbons of the fused benzene and pyrazole rings. The carbon attached to the bromine (C4) will be shifted upfield due to the heavy atom effect, while the carbon attached to the methoxy group (C7) will be shifted significantly downfield.

Methoxy Carbon: A signal in the range of δ 55-60 ppm, characteristic of a methoxy group carbon.

NMR spectroscopy is a crucial method for assigning the structures of 1- and 2-substituted indazoles, with ¹³C NMR being particularly effective for this purpose. nih.gov

Interactive Table: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | ~135 | Pyrazole ring carbon |

| C3a | ~123 | Bridgehead carbon |

| C4 | ~97 | Carbon bearing bromine |

| C5 | ~129 | Aromatic CH |

| C6 | ~114 | Aromatic CH |

| C7 | ~145 | Carbon bearing methoxy group |

| C7a | ~140 | Bridgehead carbon |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR is a specialized technique used to directly probe the nitrogen atoms. acs.org In indazoles, it is exceptionally useful for distinguishing between the two nitrogen atoms (N1 and N2) and for identifying the predominant tautomer (1H vs. 2H). csic.es The pyridinic nitrogen (N2) and the pyrrolic nitrogen (N1) have significantly different electronic environments, resulting in well-separated signals in the ¹⁵N NMR spectrum. Theoretical calculations combined with experimental ¹⁵N NMR data provide a sound basis for structural and tautomeric assignments in indazole systems. acs.org

2D NMR Techniques for Connectivity and Tautomer Identification

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, for example, confirming the adjacency of the H-5 and H-6 protons on the benzene ring. bohrium.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for assigning the regiochemistry of substituted indazoles. bohrium.combeilstein-journals.orgdergipark.org.tr It reveals correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would include:

A correlation between the methoxy protons (OCH₃) and the C7 carbon.

A correlation between the N1-H proton and the C3 and C7a carbons, confirming the 1H-tautomer. beilstein-journals.org

Correlations from H-5 to C-4, C-7, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is crucial for confirming regiochemistry and tautomeric form. bohrium.comdergipark.org.tr For instance, a spatial correlation between the N1-H proton and the H-7 proton would provide further evidence for the 1H-indazole structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition (C₈H₇BrN₂O) with high confidence.

The analysis would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., [M+H]⁺ at m/z 227 and 229).

Interactive Table: Predicted Mass Spectrometry Data

| Adduct | m/z (mass-to-charge ratio) | Notes |

|---|---|---|

| [M+H]⁺ | 226.98146 | Protonated molecule |

| [M+Na]⁺ | 248.96340 | Sodium adduct |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Interactive Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3300 - 3100 | Indazole N-H |

| C-H stretch (aromatic) | 3100 - 3000 | Ar-H |

| C-H stretch (aliphatic) | 2950 - 2850 | Methoxy C-H |

| C=C and C=N stretch | 1620 - 1450 | Aromatic/Heterocyclic Rings |

| C-O stretch (aryl ether) | 1275 - 1200 (asymmetric) | Ar-O-CH₃ |

| C-O stretch (aryl ether) | 1075 - 1020 (symmetric) | Ar-O-CH₃ |

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases indicates that detailed single-crystal X-ray diffraction data for this compound has not been publicly reported. While the molecular formula (C₈H₇BrN₂O) and connectivity are known, the experimental determination of its crystal structure remains an area for future research.

For example, X-ray diffraction studies on various indazole derivatives have elucidated key structural details. csic.es These studies often utilize software like SHELX for structure solution and refinement to resolve molecular geometries and visualize anisotropic displacement parameters and hydrogen bonding.

Should single crystals of this compound become available, X-ray crystallographic analysis would provide invaluable insights. The expected data would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Definitive measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry.

Torsion Angles: Description of the conformation of flexible parts of the molecule, such as the methoxy group.

Intermolecular Interactions: Details of hydrogen bonding, halogen bonding, and π-π stacking interactions that govern the crystal packing.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₇BrN₂O |

| Formula Weight | 227.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in the table are placeholders and would be determined experimentally.

The definitive determination of the solid-state structure of this compound through X-ray crystallography would be a valuable contribution to the chemical sciences, providing a concrete basis for understanding its physical properties and potential interactions in various chemical and biological systems.

Computational Chemistry and Mechanistic Insights into 4 Bromo 7 Methoxy 1h Indazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. DFT calculations allow for a detailed examination of the electronic landscape of 4-Bromo-7-methoxy-1H-indazole, providing insights into its stability, reactivity, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For substituted indazoles, the distribution of the HOMO and LUMO is typically spread across the entire molecule. nih.gov In the case of this compound, the HOMO is expected to have significant contributions from the electron-rich methoxy (B1213986) group and the indazole ring, while the LUMO is likely to be distributed over the pyrazole (B372694) and benzene (B151609) rings, with potential contributions from the bromine atom. The HOMO-LUMO energy gap provides a measure of the molecule's ability to undergo electronic transitions.

To illustrate the typical values obtained for indazole derivatives, the following table presents HOMO, LUMO, and energy gap data for a series of 3-carboxamide indazole derivatives, as calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 8a | -6.53 | -1.85 | 4.68 |

| 8c | -6.68 | -1.93 | 4.75 |

| 8s | -6.72 | -1.99 | 4.73 |

This data is for illustrative purposes and represents values for other indazole derivatives. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule, which contribute to its stability.

In this compound, NBO analysis would reveal the nature of the bonds between the atoms, the hybridization of the atomic orbitals, and the delocalization of electron density. Key interactions would likely include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent antibonding orbitals, as well as the interactions involving the bromine atom. These charge transfer interactions stabilize the molecule.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide insight into the electrostatic potential of the molecule and can help identify sites susceptible to electrophilic or nucleophilic attack. It is important to note that Mulliken charges are known to be sensitive to the basis set used in the calculation. uni-muenchen.de

For this compound, the nitrogen and oxygen atoms are expected to carry negative Mulliken charges due to their high electronegativity. The hydrogen atoms bonded to carbon and nitrogen will likely have positive charges. The charge on the bromine atom can vary depending on the electronic environment. The distribution of these charges influences the molecule's dipole moment and its interactions with other polar molecules.

An illustrative example of Mulliken charge distribution on heteroatoms in a related class of compounds is provided below.

| Atom | Mulliken Charge |

| N | -0.5 to -0.7 |

| S | -0.1 to -0.3 |

| O | -0.4 to -0.6 |

This data is for illustrative purposes and represents typical charge ranges for heteroatoms in organic molecules. researchgate.net

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the change in energy with respect to the number of electrons. These descriptors offer a quantitative measure of a molecule's propensity to react and can be used to predict its behavior in chemical reactions.

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): A measure of resistance to charge transfer. It is proportional to the HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

The following table provides an example of calculated conceptual DFT descriptors for a set of indazole derivatives.

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Global Softness (S) | Electrophilicity Index (ω) |

| Compound 1 | 4.19 | 2.34 | 0.43 | 3.75 |

| Compound 2 | 4.25 | 2.38 | 0.42 | 3.79 |

| Compound 3 | 4.31 | 2.36 | 0.42 | 3.94 |

This data is for illustrative purposes and represents values for other indazole derivatives.

Fukui Functions for Nucleophilic and Electrophilic Sites

Fukui functions are a concept within Density Functional Theory (DFT) that describe how the electron density of a molecule changes with the addition or removal of an electron. They are powerful tools for predicting the reactivity of different atomic sites within a molecule. Specifically, these functions help in identifying the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

A computational analysis of this compound would involve calculating the Fukui functions (f(r)) to pinpoint reactive centers. This would allow researchers to predict which atoms on the indazole ring or its substituents are most susceptible to attack by various reagents, providing crucial insights for synthetic chemists looking to modify the molecule.

However, a detailed search of scientific literature did not yield any studies that have calculated or published the Fukui functions for this compound. Therefore, no specific data on its nucleophilic and electrophilic sites based on this method are available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different potential values, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

An MEP map for this compound would offer a visual guide to its reactive behavior. It would highlight the electron-rich areas, likely around the nitrogen and oxygen atoms, and electron-poor regions, providing a valuable tool for understanding its intermolecular interactions and potential binding modes with biological targets. nih.govrsc.org

Despite the utility of this method, no specific MEP mapping studies for this compound have been published in the accessible scientific literature. Consequently, a visual or data-driven analysis of its electrostatic potential is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating these movements, researchers can gain insights into the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent or a biological receptor. mdpi.com For a molecule like this compound, MD simulations could reveal its preferred shapes (conformations) in solution and the stability of its interactions with other molecules.

These simulations are particularly valuable in drug discovery for understanding how a ligand might adapt its shape to fit into a protein's binding site. nih.gov

A thorough literature search found no published MD simulation studies specifically investigating the conformational analysis or interaction dynamics of this compound.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. derpharmachemica.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and predict how they might interact with a specific biological target.

In silico docking of this compound into the active site of a relevant biological macromolecule (such as a kinase or other enzyme) would predict the specific atomic interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. This would provide hypotheses about its mechanism of action and guide further experimental studies.

No specific molecular docking studies detailing the ligand-target interactions of this compound with any biological macromolecules have been found in the public scientific domain.

Beyond predicting the binding pose, molecular docking algorithms can estimate the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol). This score provides a theoretical estimation of how strongly the ligand binds to the target, which is a critical parameter in drug development. A lower binding energy generally suggests a more stable and potent interaction. researchgate.net

There are no available published data from molecular docking studies assessing the binding affinities of this compound to any specific enzymes or receptors.

Machine Learning Applications in Compound Research

Machine learning (ML) is increasingly used in chemical and pharmaceutical research to predict molecular properties, design new compounds, and analyze complex datasets. bohrium.commdpi.com In the context of a compound like this compound, ML models could be trained on datasets of similar molecules to predict its bioactivity, toxicity, or other pharmacological properties without the need for initial laboratory experiments. buckingham.ac.uknih.gov

A search of current research indicates that while machine learning is widely applied to drug discovery projects involving various molecular scaffolds, there are no specific, published ML models or applications that have focused on or utilized data from this compound.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, including the elucidation of reaction mechanisms, transition states, and the energetics of reaction pathways. This understanding is crucial for optimizing existing synthetic routes and designing novel ones.

A detailed computational study on the reaction mechanisms involving this compound could not be found in the surveyed literature. While computational studies have been conducted on related indazole compounds to, for example, understand the regioselectivity of bromination reactions, these findings are not directly transferable to the specific substitution pattern of this compound. nih.gov The interplay of the bromo and methoxy substituents at the 4 and 7 positions, respectively, would uniquely influence the electronic and steric properties of the indazole core, necessitating a dedicated computational analysis to elucidate its reaction mechanisms.

Biological and Pharmacological Research Applications of 4 Bromo 7 Methoxy 1h Indazole

Structure-Activity Relationship (SAR) Studies of 4-Bromo-7-methoxy-1H-indazole Derivatives

The introduction of halogen atoms is a common strategy in drug design to modulate a compound's potency, selectivity, and metabolic stability. Research into halo-substituted indazoles has demonstrated the critical importance of the position of halogenation.

A study evaluating a series of halo-1H-indazoles for their ability to inhibit neuronal nitric oxide synthase (nNOS) revealed that the placement of a bromine atom at the C4 position of the indazole ring resulted in a compound with significant potency. This 4-bromo-1H-indazole was found to be nearly as potent as 7-nitroindazole (B13768) (7-NI), a well-established reference inhibitor for nNOS. The potent activity of 4-bromo-1H-indazole underscores the strategic importance of the C4 position for achieving effective inhibition of this enzyme.

The methoxy (B1213986) group (-OCH3) can significantly influence a molecule's pharmacological properties by acting as a hydrogen bond acceptor and by altering electronic and lipophilic characteristics. Studies on methoxyindazoles have highlighted the favorable role of a methoxy group at the C7 position.

In a pharmacological evaluation of various methoxyindazoles as nNOS inhibitors, 7-methoxy-1H-indazole was identified as the most active compound within the series. nih.gov Although it was found to be less potent than 7-nitroindazole, its activity demonstrated that an electron-donating group, such as methoxy, at the C7 position is conducive to biological activity and that a nitro group is not essential for the inhibitory effect. nih.gov The crystal structure of 7-methoxy-1H-indazole shows that the methoxy group lies in the plane of the indazole system, a conformation that may be important for its interaction with the enzyme's active site. nih.gov

The biological activity of substituted indazoles is highly dependent on the nature and position of the substituents. A comparative analysis of various indazole derivatives provides valuable SAR insights.

The principles of rational drug design guide the synthesis of new molecules with potentially improved efficacy, selectivity, or pharmacokinetic profiles. Based on the SAR data from simpler analogs, the design of this compound represents a logical combination of two moieties known to contribute positively to nNOS inhibition. The hypothesis is that the C4-bromo group and the C7-methoxy group could have additive or synergistic effects on binding to the target enzyme.

The synthesis of such derivatives relies on established chemical methodologies. The functionalization of the indazole core can be achieved through various reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl groups at specific positions on the indazole ring, often starting from a halogenated precursor like a bromo-indazole. nih.govias.ac.in Direct and regioselective bromination techniques, for example using N-bromosuccinimide, provide the necessary intermediates for these coupling reactions and for building a library of diverse derivatives for further biological screening. nih.gov

Mechanisms of Biological Action at the Molecular Level

Understanding the mechanism of action at a molecular level is crucial for the development of targeted therapies. For this compound and its related analogs, the primary mechanism of action investigated in the literature is enzyme inhibition.

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. The neuronal isoform, nNOS, is a key target in neuroscience research.

The indazole scaffold has proven to be a valuable template for the development of NOS inhibitors. Both 4-bromo-1H-indazole and 7-methoxy-1H-indazole have been specifically identified as inhibitors of neuronal nitric oxide synthase. nih.gov The reference compound, 7-nitroindazole, is known to be a selective inhibitor of nNOS that acts by competing with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (B1682763) (BH4). Given the structural similarity, it is highly probable that indazole derivatives like 4-bromo-1H-indazole and 7-methoxy-1H-indazole share a similar competitive inhibition mechanism. Modeling studies of 7-substituted indazoles complexed with nNOS suggest that the nature of the substituent at this position influences the interaction with the enzyme, with bulky groups potentially causing steric hindrance. nih.gov The combination of the 4-bromo and 7-methoxy substituents in the target compound is therefore rationally designed to optimize these interactions within the nNOS active site.

Kinase Inhibition Profiles (e.g., PI3K, Akt, EGFR, FGFRs, ERK1/2)

The indazole core structure is a well-established pharmacophore in the development of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. researchgate.netnih.gov Derivatives of 1H-indazole have been extensively explored as inhibitors of a wide array of kinases involved in oncogenic signaling pathways.

Notably, the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers, has been a significant target for indazole-based inhibitors. ucsf.edunih.gov Studies on various 3-amino-1H-indazole derivatives have demonstrated their potential to exert antiproliferative effects by targeting this critical pathway. nih.gov The serine/threonine kinase Akt, a central node in this pathway, has been a particular focus, with indazole-containing compounds being designed for its selective inhibition. ucsf.eduias.ac.in

Furthermore, indazole derivatives have been assessed for their inhibitory activity against receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.net Research has shown that combining FGFR and Akt pathway inhibition can be an effective strategy in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer cells. nih.gov While not an indazole, the compound KIM-161 has been shown to strongly suppress the signaling of ERK1/2, a key component of the MAPK/ERK pathway downstream of many receptor tyrosine kinases. nih.gov

Table 1: Kinase Inhibition by Indazole Derivatives

| Kinase Target | Role in Cell Signaling | Reference |

|---|---|---|

| PI3K/Akt/mTOR | Cell growth, proliferation, survival | nih.gov |

| Akt | Key node in PI3K pathway, cell survival | ucsf.eduias.ac.in |

| EGFR | Cell growth, proliferation, differentiation | nih.gov |

| FGFRs | Cell growth, migration, angiogenesis | researchgate.net |

Modulation of Specific Cellular Signaling Pathways

The therapeutic effects of indazole derivatives are rooted in their ability to modulate specific cellular signaling pathways. As potent kinase inhibitors, their primary mechanism involves the interruption of phosphorylation cascades that drive pathological processes.

The PI3K/Akt/mTOR pathway stands out as a principal target. By inhibiting key kinases in this cascade, indazole compounds can effectively suppress tumor cell growth, proliferation, migration, and invasion. nih.gov For instance, the 3-amino-1H-indazole derivative known as W24 was found to inhibit the migration and invasion of gastric cancer cells by downregulating proteins associated with the epithelial-mesenchymal transition (EMT). nih.gov Other research has pointed to the ability of indazole-related structures to downregulate multiple kinases simultaneously, leading to the suppression of signals from pathways involving ERK1/2, GSK-3α/β, HSP27, and STAT2. nih.gov

Investigation of Interactions with Novel Molecular Targets

The structural versatility of the indazole scaffold allows for its adaptation to target a diverse range of proteins beyond the well-known oncogenic kinases. Medicinal chemistry efforts are continuously aimed at exploring novel molecular targets for indazole-based compounds to address unmet medical needs, such as acquired drug resistance. nih.gov

Recent research has focused on developing indazole derivatives as inhibitors for targets like Tropomyosin receptor kinase (TRK), aiming to overcome resistance mutations that emerge during cancer therapy. nih.gov Another innovative area of investigation is the targeting of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, with "reverse indazole" inhibitors to enhance antitumor immunity. figshare.com This highlights the broad applicability of the indazole motif in designing inhibitors for newly validated therapeutic targets. researchgate.netnih.gov

Chemoproteomics for Target Identification and Validation

Chemoproteomics serves as a powerful, unbiased approach for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. nih.gov This methodology is critical for validating the intended targets of novel indazole derivatives and for discovering potential off-target effects or entirely new mechanisms.

While specific chemoproteomics studies focused on this compound are not documented in the available literature, related techniques like phosphokinase profiling have been employed for similar molecules. For example, such profiling was used to understand that the cytotoxic effects of the compound KIM-161 were not due to tubulin or Src kinase inhibition, but rather the downregulation of other kinases like BRK, FLT, and JAK family members. nih.gov This type of approach is invaluable for the target deconvolution and validation phase of drug discovery for new chemical entities, including novel indazole derivatives. nih.gov

Evaluation of Therapeutic Potential in Disease Models

The therapeutic potential of indazole-based compounds has been evaluated in a variety of preclinical disease models, primarily in the fields of oncology and inflammation.

Anticancer Research and Antitumor Activities

The indazole nucleus is a cornerstone of many modern anticancer agents, including the FDA-approved drugs Axitinib and Pazopanib. researchgate.netnih.gov A vast body of research is dedicated to the synthesis and evaluation of new indazole derivatives for their antitumor properties. dntb.gov.ua

These novel compounds are frequently tested against panels of human cancer cell lines, demonstrating inhibitory activity against cancers of the breast, lung, prostate, and blood, among others. nih.govnih.gov For example, an indazole derivative referred to as compound 6o showed potent and selective activity against the K562 chronic myeloid leukemia cell line. nih.gov Another derivative, 2f, not only inhibited the proliferation of 4T1 breast cancer cells in vitro but also demonstrated the ability to suppress tumor growth in animal models. nih.gov The anticancer mechanisms of these compounds often involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cells from multiplying. nih.govnih.gov

Table 2: Examples of Anticancer Activity of Indazole Derivatives

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | Potent growth inhibition | nih.gov |

| 2f | 4T1 (Breast Cancer) | Inhibition of proliferation, migration, and invasion; tumor growth suppression in vivo | nih.gov |

Anti-inflammatory Investigations

In addition to their anticancer properties, the indazole scaffold is recognized for its potential in developing anti-inflammatory agents. researchgate.netnih.gov The biological activities of indazole derivatives often extend to the modulation of inflammatory pathways. researchgate.netresearchgate.netnih.gov

Computational methods, including molecular docking and dynamics simulations, have been utilized to explore the potential of 1H-indazole analogues as anti-inflammatory drugs. These studies often focus on their ability to inhibit key inflammatory enzymes like Cyclooxygenase-2 (COX-2). researchgate.netscispace.com Although not an indazole itself, a study on a fatty acid glucoside identified it as an EGFR inhibitor with anti-inflammatory activity mediated through the EGFR/Akt/PI3K pathway, highlighting a potential mechanism that could be relevant for indazole-based EGFR inhibitors. stonybrook.edu

Antimicrobial Properties against Bacterial and Fungal Strains

The indazole scaffold is a key component in the development of new antimicrobial agents. Research into 4-bromo-1H-indazole derivatives has identified potent activity against various bacterial pathogens by targeting essential cellular processes.

A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, making it an attractive target for new antibiotics. The study revealed that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, certain derivatives showed potent efficacy against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, compounds from this series demonstrated significantly higher potency against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov

Table 1: Antibacterial Activity of 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors

| Compound Derivative | Target Organism | Activity |

|---|---|---|